molecular formula C8H5FN2O B182563 6-fluoro-1H-indazole-3-carbaldehyde CAS No. 518987-33-2

6-fluoro-1H-indazole-3-carbaldehyde

Cat. No.: B182563
CAS No.: 518987-33-2
M. Wt: 164.14 g/mol
InChI Key: PSNVJZCWCJWPGT-UHFFFAOYSA-N
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Description

6-Fluoro-1H-indazole-3-carbaldehyde is a fluorinated indazole derivative Indazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

6-Fluoro-1H-indazole-3-carbaldehyde has several applications in scientific research:

Future Directions

Indazole derivatives, including 6-fluoro-1H-indazole-3-carbaldehyde, are drawing increasing attention in medicinal chemistry . Their role in the synthesis of active molecules and their potential in multicomponent reactions suggest that they will continue to be a focus of research in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-1H-indazole-3-carbaldehyde typically involves the fluorination of indazole derivatives. One common method is the electrophilic fluorination of 1H-indazole-3-carbaldehyde using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing human error .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-1H-indazole-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: The presence of the fluorine atom in 6-fluoro-1H-indazole-3-carbaldehyde enhances its lipophilicity and metabolic stability, making it a unique and valuable compound for various applications in medicinal chemistry and drug development .

Properties

IUPAC Name

6-fluoro-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-5-1-2-6-7(3-5)10-11-8(6)4-12/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNVJZCWCJWPGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622088
Record name 6-Fluoro-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518987-33-2
Record name 6-Fluoro-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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